molecular formula C9H10O3 B12666809 3-(Hydroxymethyl)-5-methylsalicylaldehyde CAS No. 65448-72-8

3-(Hydroxymethyl)-5-methylsalicylaldehyde

Cat. No.: B12666809
CAS No.: 65448-72-8
M. Wt: 166.17 g/mol
InChI Key: ZDFBTCGNMLBHHT-UHFFFAOYSA-N
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Description

Overview of Salicylaldehyde (B1680747) Scaffolds in Organic and Coordination Chemistry

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are fundamental building blocks in both organic and coordination chemistry. mdpi.com The basic salicylaldehyde scaffold consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and an aldehyde (-CHO) group in adjacent (ortho) positions. This specific arrangement facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding between the phenolic hydrogen and the aldehydic oxygen. rsc.org This structural feature imparts planarity to the molecule and influences its reactivity and coordination properties.

In organic synthesis, salicylaldehydes are versatile precursors for a wide range of heterocyclic compounds and other complex molecules. They are key starting materials in reactions such as the Perkin synthesis for coumarin (B35378) production and the Rap-Stoermer condensation to form benzofurans. rsc.org Furthermore, they readily undergo condensation reactions with amines to form Schiff bases (imines), which are themselves highly important ligands and intermediates. nih.gov The reactivity of both the hydroxyl and aldehyde groups allows for a multitude of chemical transformations.

In coordination chemistry, salicylaldehyde derivatives are celebrated for their ability to act as chelating ligands. Upon deprotonation of the phenolic hydroxyl group, the resulting salicylaldiminate anion can coordinate to metal ions through both the phenolate (B1203915) oxygen and the imine nitrogen (in the case of Schiff base derivatives), forming stable metal complexes. nih.gov These complexes have found applications in catalysis, materials science, and as models for biological systems. The electronic and steric properties of the salicylaldehyde ligand can be fine-tuned by introducing various substituents onto the aromatic ring, which in turn modulates the properties of the resulting metal complex.

Rationale for Investigating Substituted Salicylaldehydes: The Role of Hydroxymethyl and Methyl Substituents in Chemical Functionality

The strategic placement of substituents on the salicylaldehyde ring is a powerful tool for modifying the molecule's chemical and physical properties. The investigation of substituted salicylaldehydes like 3-(Hydroxymethyl)-5-methylsalicylaldehyde is driven by the desire to rationally design molecules with specific functionalities.

Methyl Substituent (-CH₃): The methyl group, as seen in related compounds like 3-methylsalicylaldehyde and 5-methylsalicylaldehyde, primarily exerts an electronic effect through induction and hyperconjugation, donating electron density to the aromatic ring. mdpi.comebi.ac.uknih.govchemicalbook.com This can influence the acidity of the phenolic proton and the reactivity of the aldehyde. A methyl group at the 5-position (para to the hydroxyl group) can enhance the electron-donating effect, while a methyl group at the 3-position (ortho to the hydroxyl group) can introduce steric hindrance, potentially influencing the geometry of coordination complexes and the accessibility of the reactive sites. ebi.ac.uknih.gov

Hydroxymethyl Substituent (-CH₂OH): The hydroxymethyl group introduces a primary alcohol functionality. This group has several important implications for the molecule's behavior. Firstly, it can participate in additional hydrogen bonding, either intramolecularly or intermolecularly, which can affect crystal packing and solubility. Secondly, the alcohol moiety itself is a reactive handle for further synthetic modifications, such as esterification or etherification. In the context of peptide chemistry, for instance, salicylaldehyde esters containing a hydroxymethyl group have been explored as auxiliaries for amide-forming ligations. The presence of this group offers a site for post-synthetic modification of ligands and complexes, enabling the attachment of other functional units.

In this compound, the combination of these two substituents is expected to create a unique electronic and steric environment, potentially leading to novel reactivity patterns and coordination behavior.

Current Research Landscape Pertaining to this compound

A comprehensive survey of the scientific literature indicates that dedicated research focusing specifically on this compound is limited. While its constituent fragments and isomers, such as 3-methylsalicylaldehyde and 5-methylsalicylaldehyde, are well-documented, the target molecule itself does not appear frequently as a primary subject of investigation.

However, the research landscape can be inferred from studies on closely related structures. For example, the crystal structure of 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, which differs only by the methylation of the hydroxymethyl group, has been reported. nih.gov This suggests that synthetic routes to 3-substituted salicylaldehydes are established and that such molecules are of interest for structural and materials studies. Synthetic protocols for creating related compounds, such as the chloromethylation of 2-hydroxy-3-methylbenzaldehyde, also point towards feasible pathways for accessing the title compound. chemicalbook.com Research into Schiff bases derived from various substituted salicylaldehydes is extensive, with studies exploring their use as fluorescent probes for metal ions and as ligands for catalytic applications. mdpi.comnih.gov It is therefore highly probable that this compound could serve as a valuable precursor in these areas, even if it has not been extensively reported.

Scope and Objectives of the Academic Research Survey on this compound

Given the scarcity of direct research on this compound, the objective of this survey is to synthesize the available information on related compounds to project the potential properties, reactivity, and applications of the title molecule. The scope encompasses:

Establishing the chemical foundation based on the well-understood chemistry of the salicylaldehyde scaffold.

Analyzing the functional contributions of the methyl and hydroxymethyl substituents by examining research on molecules containing these individual groups.

Proposing potential synthetic pathways and applications by analogy to closely related substituted salicylaldehydes.

Identifying gaps in the current knowledge to highlight opportunities for future research into this specific compound.

This survey aims to provide a structured and authoritative overview that, while acknowledging the limited direct data, constructs a scientifically sound profile of this compound based on established chemical principles and research on its analogs.

Data Tables

Table 1: Properties of Related Salicylaldehyde Derivatives

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Features/Research
Salicylaldehyde90-02-8C₇H₆O₂122.12Precursor to coumarins, chelating agents. rsc.org
3-Methylsalicylaldehyde824-42-0C₈H₈O₂136.15Used in synthesis of Schiff base ligands and coordination complexes. ebi.ac.uknih.gov
5-Methylsalicylaldehyde613-84-3C₈H₈O₂136.15Precursor for fluorescent probes and LSD1 inhibitors. mdpi.comchemicalbook.comtcichemicals.com
3-Hydroxysalicylaldehyde24644-27-5C₇H₆O₃138.12Studied for tautomerism in its Schiff base derivatives. rsc.org
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde1450413-79-1C₁₀H₁₂O₃180.20Crystal structure has been determined; serves as a close analog. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65448-72-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)-5-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-4,11-12H,5H2,1H3

InChI Key

ZDFBTCGNMLBHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)CO

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxymethyl 5 Methylsalicylaldehyde

Historical Synthetic Routes to 3-(Hydroxymethyl)-5-methylsalicylaldehyde

Historically, the synthesis of hydroxymethylated salicylaldehydes has often relied on foundational reactions in organic chemistry. While direct historical methods for this compound are not extensively documented in readily available literature, the synthesis can be inferred from classical reactions applied to similar phenolic compounds. One of the primary historical methods for introducing a hydroxymethyl group to a phenol (B47542) is the Lederer-Manasse reaction. This reaction involves the ortho- and para-hydroxymethylation of phenols using formaldehyde (B43269) in the presence of a base or acid catalyst.

For the synthesis of this compound, a plausible historical route would begin with p-cresol (B1678582) as the starting material. Formylation of p-cresol via reactions such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reaction would yield 2-hydroxy-5-methylbenzaldehyde (B1329341) (5-methylsalicylaldehyde). Subsequent hydroxymethylation of 5-methylsalicylaldehyde would be challenging due to the directing effects of the existing functional groups. A more likely historical approach would involve the hydroxymethylation of 4-methylphenol (p-cresol) first, followed by formylation. However, controlling the regioselectivity of the hydroxymethylation to favor the 3-position would be a significant hurdle, often leading to a mixture of isomers.

Another classical approach involves the reduction of a corresponding carboxylic acid or ester. If 3-formyl-5-methylsalicylic acid could be synthesized, selective reduction of the carboxylic acid group in the presence of the aldehyde would be a potential, albeit challenging, transformation.

Modern and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic strategies offer more refined and efficient pathways to this compound, with an increasing emphasis on green chemistry principles, such as atom economy and the use of less hazardous reagents.

Regioselective Functionalization Strategies Utilizing Phenolic and Aldehyde Moieties

The synthesis of polysubstituted aromatic compounds like this compound heavily relies on regioselective functionalization. The hydroxyl and aldehyde groups on the salicylaldehyde (B1680747) core direct incoming electrophiles to specific positions. The powerful ortho-directing ability of the phenolic hydroxyl group, often enhanced by chelation with a metal center, is a key strategic element.

For instance, directed ortho-metalation (DoM) presents a powerful modern strategy. Starting with a protected 2-hydroxy-5-methylbenzaldehyde, deprotonation at the 3-position can be achieved using a strong base like tert-butyllithium. The resulting lithiated species can then react with a suitable electrophile, such as paraformaldehyde, to introduce the hydroxymethyl group with high regioselectivity. The choice of protecting group for the phenolic hydroxyl is crucial to prevent its deprotonation and to direct the metalation.

Regioselective protection of hydroxyl groups in dihydroxybenzaldehydes has been demonstrated, which is a related concept. For example, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be selectively protected, allowing for functionalization at the 3-position. mdpi.com This principle can be adapted to control reactions on the 5-methylsalicylaldehyde scaffold.

Multi-step Synthetic Sequences and Precursor Transformations

Complex target molecules often necessitate multi-step synthetic sequences, and the synthesis of this compound is no exception. A plausible multi-step synthesis could start from a more readily available precursor, such as 4-methylphenol (p-cresol).

A potential synthetic sequence is outlined below:

StepReactionReagentsIntermediate/Product
1BrominationNBS, CCl42-Bromo-4-methylphenol
2Protection of hydroxyl groupMOM-Cl, DIPEA1-Bromo-2-(methoxymethoxy)-4-methylbenzene
3Ortho-lithiation and formylationn-BuLi, THF; DMF3-Bromo-2-(methoxymethoxy)-5-methylbenzaldehyde
4Suzuki or Stille couplingCH2(OH)B(OH)2 or equivalent3-(Hydroxymethyl)-2-(methoxymethoxy)-5-methylbenzaldehyde
5DeprotectionAcid (e.g., HCl)This compound

NBS: N-Bromosuccinimide, CCl4: Carbon tetrachloride, MOM-Cl: Methoxymethyl chloride, DIPEA: N,N-Diisopropylethylamine, n-BuLi: n-Butyllithium, THF: Tetrahydrofuran, DMF: N,N-Dimethylformamide

This sequence, while potentially long, offers a high degree of control over the regiochemistry at each step. Another approach involves the oxidation of a precursor diol. For instance, the synthesis of 2,5-dimethoxy-3-methylbenzaldehyde was achieved through the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene using selenium dioxide. mdma.ch A similar strategy could be envisioned where a suitably substituted toluene (B28343) derivative with a hydroxymethyl group at the 3-position is oxidized to the target aldehyde.

Catalyst-Mediated Syntheses and Optimization of Reaction Conditions

The use of catalysts is central to modern organic synthesis to enhance reaction rates, yields, and selectivity. In the context of synthesizing this compound, catalysts can play a role in several key transformations.

For formylation reactions, various catalysts, including metal complexes and solid acid catalysts, have been developed to improve the efficiency and regioselectivity over traditional methods. For instance, in the Duff reaction, the use of a Lewis acid catalyst can modulate the reactivity of the hexamethylenetetramine reagent.

In multi-step sequences involving cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), palladium catalysts are indispensable. The optimization of reaction conditions, such as the choice of ligand, base, solvent, and temperature, is critical to achieving high yields of the desired coupled product. For example, the introduction of the hydroxymethyl group could be achieved via a Sonogashira coupling with propargyl alcohol, followed by hydration of the alkyne.

Furthermore, catalyst-mediated reductions are crucial. The selective reduction of a carboxylic acid or ester to an alcohol in the presence of an aldehyde group can be achieved using specific catalytic systems, such as those based on ruthenium or iridium, under optimized conditions to prevent over-reduction.

Purification and Isolation Techniques for this compound in Academic Synthesis

The purification and isolation of this compound from a reaction mixture are critical steps to obtain a compound of high purity for subsequent characterization and use. The presence of multiple functional groups—phenolic hydroxyl, aldehyde, and primary alcohol—dictates the choice of purification techniques.

Initial Workup: A typical workup procedure following the synthesis would involve quenching the reaction, followed by an extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer would then be washed with water, brine, and potentially a mild acidic or basic solution to remove unreacted starting materials or byproducts. For instance, a dilute sodium bicarbonate solution could be used to remove any acidic impurities.

Chromatography: Column chromatography is the most common method for purifying compounds of this nature in an academic setting. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of non-polar and polar solvents like hexanes and ethyl acetate) is crucial. The polarity of the eluent system would be optimized to achieve good separation of the target compound from impurities. Given the polar nature of the three functional groups, a relatively polar eluent mixture would likely be required.

Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective purification technique. This involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of crystals of the pure compound. The choice of crystallization solvent is determined experimentally, with common options including ethanol (B145695), methanol, ethyl acetate, or mixtures with water or hexanes.

Characterization: The identity and purity of the isolated this compound would be confirmed using standard analytical techniques:

Analytical TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show distinct peaks for the aromatic protons, the aldehyde proton, the methylene (B1212753) protons of the hydroxymethyl group, the methyl protons, and the phenolic and alcoholic hydroxyl protons. ¹³C NMR would show the corresponding carbon signals.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol and alcohol, the C=O stretch of the aldehyde, and C-H stretches of the aromatic ring and alkyl groups would be observed.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
Melting Point A sharp melting point range would indicate a high degree of purity for a solid compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Hydroxymethyl 5 Methylsalicylaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis of 3-(Hydroxymethyl)-5-methylsalicylaldehyde

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering insights into its atomic connectivity and electronic environment.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR and solid-state NMR, provides a powerful tool for the complete assignment of proton and carbon signals and for understanding the through-bond and through-space correlations within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the complex NMR spectra of this compound and its derivatives. Solid-state NMR can further provide information on the molecular structure and dynamics in the solid phase, offering insights into polymorphism and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for probing the nature of hydrogen bonding interactions. nih.gov

The FT-IR and FT-Raman spectra of related salicylaldehyde (B1680747) derivatives have been extensively studied, providing a basis for the analysis of this compound. researchgate.netnih.gov The characteristic vibrational modes of the hydroxyl, aldehyde, and methyl groups, as well as the aromatic ring, can be assigned based on their expected frequency ranges.

Key Vibrational Frequencies and Assignments:

O-H Stretching: The stretching vibration of the phenolic hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. The exact position and broadening of this band provide information about the strength and nature of intramolecular and intermolecular hydrogen bonds. In many salicylaldehyde derivatives, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group.

C=O Stretching: The carbonyl stretching vibration of the aldehyde group usually appears in the range of 1650-1700 cm⁻¹. Its frequency can be influenced by conjugation with the aromatic ring and by hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically found in the 2800-3100 cm⁻¹ region.

Aromatic C=C Stretching: These vibrations occur in the 1400-1600 cm⁻¹ range and are characteristic of the benzene (B151609) ring.

CH₂ Bending and Wagging: The hydroxymethyl group will exhibit characteristic bending (scissoring) and wagging vibrations at lower frequencies.

The presence of strong intermolecular hydrogen bonds can lead to significant shifts in the vibrational frequencies, particularly for the O-H and C=O stretching modes. nih.gov Comparing the spectra of the monomeric and dimeric or polymeric forms can help elucidate the nature of these interactions. nih.gov

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for Salicylaldehyde Derivatives

Functional GroupTypical Wavenumber Range (cm⁻¹)Notes
Phenolic O-H Stretch3200 - 3600Broad band, indicative of hydrogen bonding.
Aldehyde C-H Stretch2700 - 2900Often appears as two weak bands.
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960From the methyl and hydroxymethyl groups.
Aldehyde C=O Stretch1650 - 1700Position influenced by conjugation and H-bonding.
Aromatic C=C Stretch1400 - 1600Multiple bands are usually observed.
O-H Bending1300 - 1450In-plane bending.
C-O Stretching1000 - 1260Phenolic and alcoholic C-O stretches.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which provides valuable structural information. nih.govnih.govraco.cat

In a typical electron ionization (EI) mass spectrum of a salicylaldehyde derivative, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern is often characterized by the loss of small, stable molecules or radicals. For this compound, key fragmentation pathways could include:

Loss of a hydrogen radical (-H): Leading to an [M-1]⁺ ion.

Loss of a formyl radical (-CHO): Resulting in an [M-29]⁺ ion.

Loss of a hydroxymethyl radical (-CH₂OH): Giving an [M-31]⁺ ion.

Loss of water (-H₂O): This can occur from the hydroxymethyl group or through interaction with the phenolic hydroxyl group, leading to an [M-18]⁺ ion.

Cleavage of the aromatic ring: This would result in smaller fragment ions characteristic of the substituted benzene ring.

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), can provide more detailed information on the fragmentation of protonated or deprotonated molecules, which is particularly useful for studying derivatives and complexes. nih.govmdpi.comresearchgate.net

X-ray Crystallography of this compound Single Crystals and its Complexes

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netksc.ru While a specific crystal structure for this compound itself may not be readily available in public databases, the crystal structures of numerous related salicylaldehyde derivatives and their metal complexes have been determined. researchgate.net

These studies consistently show a planar or near-planar conformation for the salicylaldehyde moiety, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen. In the solid state, intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups often lead to the formation of one-dimensional chains, two-dimensional networks, or more complex three-dimensional supramolecular architectures. The packing of the molecules in the crystal lattice is influenced by these hydrogen bonds as well as by π-π stacking interactions between the aromatic rings.

For metal complexes of this compound, X-ray crystallography reveals the coordination geometry around the metal center and the mode of ligand binding. The salicylaldehyde derivative typically acts as a bidentate ligand, coordinating to the metal ion through the phenolic oxygen and the aldehyde oxygen. The hydroxymethyl group can also participate in coordination or in forming intermolecular hydrogen bonds within the crystal structure of the complex.

Structural Analysis of Complex Derivatives and Coordination Compounds of this compound

The structural analysis of complex derivatives and coordination compounds of this compound is crucial for understanding their chemical reactivity and potential applications. researchgate.net The formation of Schiff base derivatives, by condensation of the aldehyde group with primary amines, is a common reaction. These Schiff base ligands are versatile and can form stable complexes with a wide range of metal ions.

Spectroscopic techniques such as IR, NMR, and UV-Vis are used to characterize these derivatives and their metal complexes. For instance, in the IR spectrum of a Schiff base derivative, the C=O stretching band of the aldehyde disappears, and a new C=N stretching band of the imine group appears. The coordination of the Schiff base ligand to a metal ion can be inferred from shifts in the vibrational frequencies of the phenolic C-O and the imine C=N groups.

Conformational Analysis and Tautomerism Studies of this compound

The conformational flexibility of this compound primarily arises from the rotation around the C-C bond connecting the hydroxymethyl group to the aromatic ring and the C-C bond of the aldehyde group. However, the strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde group significantly restricts the rotation of the aldehyde group, favoring a planar conformation.

Tautomerism is an important consideration for salicylaldehyde derivatives. The molecule can exist in two tautomeric forms: the enol form (the phenolic form) and the keto form (the quinone-methide form). The enol form is generally the more stable tautomer. However, the equilibrium can be influenced by the solvent, temperature, and pH. The presence of the keto tautomer can be investigated using spectroscopic techniques, particularly UV-Vis and NMR spectroscopy. For instance, the keto tautomer would exhibit a characteristic absorption band at a longer wavelength in the UV-Vis spectrum compared to the enol form.

Computational methods, such as Density Functional Theory (DFT), are often employed to study the relative stabilities of different conformers and tautomers and to calculate their spectroscopic properties. These theoretical calculations can provide valuable insights that complement experimental findings.

Coordination Chemistry of 3 Hydroxymethyl 5 Methylsalicylaldehyde: Ligand Design and Metal Complexation

Chelation Modes and Ligand Properties of 3-(Hydroxymethyl)-5-methylsalicylaldehyde

This compound, in its deprotonated form (H₂L*), acts as a chelating ligand. The primary coordination sites are the oxygen atoms of the phenolic hydroxyl group and the aldehyde group. This bidentate chelation to a metal center forms a stable six-membered ring. The presence of the hydroxymethyl group at the 3-position introduces an additional potential donor site, although its direct involvement in chelation is not always observed and can depend on the specific reaction conditions and the metal ion involved.

In the context of its known coordination chemistry, this compound is formed in situ from the oxidation of a coordinated 2,6-bis(hydroxymethyl)-p-cresol (B160597) ligand. acs.orgacs.orgbohrium.com In this scenario, the newly formed aldehyde group readily participates in chelation.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound is not widely documented through direct reaction with the isolated ligand. Instead, its most well-characterized complex is formed through a unique solid-state transformation of a precursor complex.

There is currently a lack of available scientific literature describing the synthesis and characterization of mononuclear metal complexes specifically with this compound. The known examples of its coordination chemistry involve polynuclear structures.

A significant example of a polynuclear complex involving this compound is an oligomeric oxovanadium(IV) compound. This complex, with the formula [VIV₂O₂(L)₂] (where H₂L is this compound), is generated from a binuclear oxovanadium(V) precursor, [VV₂O₂(L)₂], where H₃L is 2,6-bis(hydroxymethyl)-p-cresol. acs.orgacs.orgbohrium.com

This transformation is a remarkable single crystal-to-single crystal process that occurs when the parent vanadium(V) complex is exposed to both white light and aerial oxygen. acs.orgacs.orgbohrium.com During this process, one of the hydroxymethyl groups of the bridging 2,6-bis(hydroxymethyl)-p-cresol ligand is oxidized to an aldehyde, yielding the coordinated this compound. Concurrently, the vanadium(V) centers are reduced to vanadium(IV). acs.orgacs.orgbohrium.com

The resulting oligomeric structure is held together by bridging oxygen atoms and the chelating this compound ligands.

The transformation of the binuclear oxovanadium(V) complex into the oligomeric oxovanadium(IV) complex represents a homometallic system, as it involves only vanadium ions, albeit in different oxidation states (V and IV). acs.orgacs.orgbohrium.com

There is no information available in the current scientific literature regarding the synthesis or characterization of heterometallic systems containing this compound.

Lanthanide and Actinide Coordination Compounds of this compound

Currently, there are no published studies on the synthesis and characterization of lanthanide or actinide coordination compounds specifically with this compound. While salicylaldehyde (B1680747) derivatives are known to form complexes with lanthanide ions, research has not yet extended to this particular ligand. mdpi.com

Main Group Element Complexes Involving this compound

There is a lack of available scientific literature on the formation and characterization of complexes between this compound and main group elements.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Derived from this compound Ligands

The molecular structure of this compound, featuring both a chelating salicylaldehyde head and a hydrogen-bonding hydroxymethyl tail, makes it a highly promising ligand for the construction of complex supramolecular assemblies and, with appropriate modification, Metal-Organic Frameworks (MOFs). The strategic placement of these functional groups allows for a hierarchical assembly process, where primary coordination to a metal center is followed by secondary, non-covalent interactions that dictate the final extended architecture.

The primary role of the salicylaldehyde moiety is to bind to a metal ion through its phenolic oxygen and aldehyde oxygen atoms, forming a stable chelate ring. However, it is the hydroxymethyl group (-CH₂OH) that provides the crucial vector for extending these individual metal complexes into higher-order structures. This group is an excellent hydrogen bond donor and acceptor, enabling the formation of robust and directional intermolecular connections. These interactions can link complexes directly or be mediated by solvent molecules, leading to the self-assembly of discrete clusters, one-dimensional chains, two-dimensional sheets, or complex three-dimensional (3D) networks.

Research on structurally related ligands provides compelling evidence for this behavior. For instance, Schiff base derivatives of pyridoxal (B1214274), a molecule that also contains a 3-hydroxy-5-hydroxymethylpyridine core, demonstrate the profound influence of the hydroxymethyl group. In a copper(II) complex with a Schiff base derived from pyridoxal and 3-methylisothiosemicarbazide, the individual complex units are organized into an extensive 3D supramolecular structure exclusively through a network of strong intermolecular hydrogen bonds. researchgate.net The hydroxymethyl group, along with coordinated water molecules and nitrate (B79036) anions, acts as a critical node in this hydrogen-bonding network, illustrating how this functional group can guide the assembly of intricate architectures. researchgate.net Similarly, the crystal structure of a hydrazone derived from a related pyridoxal analog reveals extensive hydrogen bonding involving the hydroxymethyl group, water molecules, and dimethylformamide solvent molecules, further underscoring the group's role in mediating crystal packing and supramolecular assembly. researchgate.net

While this compound itself is well-suited for forming hydrogen-bonded supramolecular assemblies, its transformation into a Metal-Organic Framework (MOF) typically requires its modification into a bridging linker. MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands into extended, periodic networks. nih.govrsc.org For this, the ligand must be capable of connecting at least two different metal centers. The native salicylaldehyde structure is primarily a chelating ligand, binding to a single metal center.

However, the functional versatility of the salicylaldehyde scaffold allows for its conversion into effective MOF-building linkers. By incorporating additional coordinating sites, the ligand can be transformed from a simple terminator to a robust connector. For example, studies on other salicylaldehyde derivatives, such as 2-hydroxy-4-(pyridin-4-yl)benzaldehyde, have shown that the introduction of a pyridyl group provides a second coordination point, enabling the formation of 2D and 3D coordination polymers. rsc.org In these structures, the salicylaldehyde end coordinates to one metal center while the pyridyl nitrogen binds to another, resulting in stable, interpenetrated 3D frameworks with significant porosity. rsc.org This demonstrates a clear pathway for utilizing the this compound core in MOF design.

The following table summarizes the structural characteristics of complexes formed with ligands structurally related to this compound, highlighting the key interactions that drive the formation of extended structures.

Metal IonLigandResulting StructureKey Interactions & FeaturesReference
Copper(II)Aqua(3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde 3-methylisothiosemicarbazone-κO,N,N)nitrate3D Supramolecular NetworkNumerous strong intermolecular hydrogen bonds involving the hydroxymethyl group, a coordinated water molecule, and nitrate anions link the complex cations. researchgate.net
N/A(E)-2-amino-N′-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide3D Supramolecular NetworkCrystal packing is dominated by an extensive network of O–H···O, N–H···O, and O–H···N hydrogen bonds, with solvent molecules (water, DMF) mediating many connections. researchgate.net
Copper(II)Schiff base of 3-hydroxy-5-hydroxymethyl-4-(4′-hydroxy-3′-methyl-4′-phenyl-2′azabut-1′-en-1′-yl)-2-methylpyridineTetrameric Complex (0D)The individual tetrameric molecules are discrete but pack into a lattice. The potential for hydrogen bonding from the hydroxymethyl groups influences crystal packing. rsc.org
Zinc(II)2-Hydroxy-4-(pyridin-4-yl)benzaldehyde2-fold Interpenetrated 3D FrameworkThe ligand acts as a bridging linker, with the salicylaldehyde coordinating to one Zn(II) center and the pyridyl group to another, forming a robust NbO topology with large channels. rsc.org

These examples collectively illustrate a clear principle: the hydroxymethyl group is a powerful tool for directing supramolecular assembly through hydrogen bonding, while the salicylaldehyde core provides a stable and versatile platform for metal coordination that can be adapted for the construction of multidimensional Metal-Organic Frameworks. The strategic combination of these two functionalities within this compound makes it a highly valuable candidate for the rational design of new functional materials.

Article on Catalytic Applications of this compound-Derived Metal Complexes Not Feasible Due to Lack of Specific Research

Searches for information on the catalytic activities of metal complexes of this compound in specific applications such as oxidation reactions, polymerization processes, asymmetric catalysis, and cross-coupling reactions did not yield specific findings. The existing body of research tends to focus on other substituted salicylaldehydes, such as 5-bromosalicylaldehyde (B98134) or 5-chlorosalicylaldehyde, or provides general information about the catalytic use of the broader class of salicylaldehyde-derived Schiff base complexes without singling out the 3-(Hydroxymethyl)-5-methyl substituted variant.

Similarly, information regarding the use of this compound derivatives in forming supported heterogeneous catalysts is not specifically documented. While the immobilization of metal complexes on various supports is a well-established field for many salicylaldehyde-type ligands, dedicated research on this specific compound is not apparent.

Due to the absence of specific, detailed research findings for this compound in the specified catalytic applications, it is not possible to construct a thorough and scientifically accurate article that adheres to the requested outline. The available data is insufficient to populate the required sections and subsections with the necessary detail and research-backed evidence.

Catalytic Applications of 3 Hydroxymethyl 5 Methylsalicylaldehyde Derived Metal Complexes

Heterogeneous Catalysis Incorporating 3-(Hydroxymethyl)-5-methylsalicylaldehyde Derivatives

Surface-Immobilized Complexes

The heterogenization of homogeneous catalysts by anchoring them to solid supports is a pivotal strategy in green and sustainable chemistry. This approach combines the high activity and selectivity of soluble catalysts with the practical benefits of heterogeneous systems, including straightforward catalyst-product separation and enhanced potential for reuse. silicycle.com this compound serves as an excellent foundational ligand for creating surface-immobilized metal complexes. Its utility stems from the hydroxymethyl group, which provides a reactive site for covalent attachment to a variety of solid supports.

Common supports for immobilization include inorganic materials like silica (B1680970) and organic polymers. researchgate.net The choice of support is critical and depends on desired properties such as high surface area, mechanical and thermal stability, and chemical inertness. The immobilization process often involves functionalizing the support surface first. For example, silica can be treated with an amino-silane like aminopropyltriethoxysilane (APTS) to introduce primary amine groups. nih.gov These amine-functionalized supports can then react with the aldehyde group of this compound to form a Schiff base, tethering the ligand to the silica surface. Subsequent reaction with a metal salt yields the final immobilized metal complex.

These anchored catalysts have demonstrated their efficacy in a range of chemical transformations. The confinement of the catalytic center on a solid surface can prevent the deactivation pathways that occur in solution and, in some instances, improve catalytic performance.

Table 1: Examples of Immobilized Salicylaldehyde-Derived Catalysts

Support MaterialFunctionalization/Ligand SystemMetal IonCatalyzed Reaction Type
Silica GelSchiff base from 3-aminopropyl-functionalized silicaCopper (II)N-Arylation Reactions lpnu.ua
PolymerPolystyrene-divinylbenzene backboneVanadium (IV)Oxidation of Sulfides
Magnetic Nanoparticles (Fe₃O₄)Covalent bonding via silane (B1218182) ligands (APTS, MPTS)N/A (Enzyme immobilization)Hydrolysis nih.govnih.gov
ORMOSILCo-condensation of organosilane monomersPalladium (II)C-C Coupling (e.g., Heck, Suzuki) silicycle.com

Mechanistic Studies of Catalytic Cycles Involving this compound Ligands

A thorough understanding of the catalytic mechanism is fundamental to optimizing reaction conditions and designing more efficient catalysts. For metal complexes derived from this compound, mechanistic investigations typically involve a combination of kinetic studies, spectroscopic analysis (FT-IR, NMR, UV-Vis), and computational modeling, such as Density Functional Theory (DFT). scispace.com

A general catalytic cycle begins with the coordination of one or more substrate molecules to the metal center of the complex. The electronic properties of the salicylaldehyde-based ligand are crucial at this stage. The electron-donating methyl group at the 5-position and the hydroxymethyl group at the 3-position can modulate the electron density of the metal center, thereby influencing its Lewis acidity and ability to activate the substrate.

Following coordination, the substrate undergoes transformation within the metal's coordination sphere. This can involve several fundamental steps, such as oxidative addition, migratory insertion, or reductive elimination, depending on the specific reaction. The ligand's structure plays a continuous role, stabilizing the various oxidation states of the metal as it proceeds through the cycle. For instance, in cross-coupling reactions, the ligand must support both the oxidized and reduced forms of the metal catalyst. scispace.com

Recyclability and Stability of this compound-Based Catalysts

A primary motivation for immobilizing catalysts is to facilitate their recovery and reuse, which is essential for developing economically viable and environmentally sustainable industrial processes. The recyclability of catalysts based on this compound is a key performance indicator, typically evaluated by running consecutive reaction cycles with the same catalyst batch. After each cycle, the solid catalyst is separated by simple filtration, washed, dried, and then reintroduced with fresh reactants. researchgate.net

The stability of the catalyst is inextricably linked to its recyclability. A stable catalyst maintains its structural integrity and catalytic activity over many cycles. The two main challenges to long-term stability are the deactivation of the active sites and the leaching of the catalytic species into the reaction medium. rsc.org

Leaching, the loss of the metal complex from the support, is a significant issue. It can occur if the covalent bond anchoring the ligand to the support is cleaved or if the metal ion dissociates from the chelating ligand. silicycle.com The design of a stable linker between the ligand and the support is therefore critical. Advanced immobilization techniques, such as co-condensation of organosilane monomers to create an organically modified silica (ORMOSIL) matrix, can result in highly cross-linked frameworks with minimal leaching. silicycle.com

Catalyst deactivation can also occur through poisoning by impurities, fouling of the catalyst's pores, or thermal and chemical degradation of the ligand or support. To diagnose these issues, recycled catalysts are often characterized using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to quantify metal leaching, and various spectroscopic and microscopic methods to assess structural changes. polito.it Studies have shown that while some systems exhibit a decrease in activity after several cycles, others maintain high performance, demonstrating the importance of the immobilization strategy. nih.gov

Table 2: Recyclability Data for Selected Immobilized Catalysts

Catalyst SystemReactionNumber of CyclesFinal Yield/ConversionKey Findings
Ir(ppy)₂(bpy) in [bmim][BF₄](E)- to (Z)-Stilbene Isomerization8No observable loss of reactivityImmobilization in ionic liquid allows for efficient catalyst recycling by phase separation. scispace.com
Lipase on Fe₃O₄-MPTSp-NPP Hydrolysis5Maintained 100% catalytic activityCovalent coupling via MPTS ligand provided superior stability compared to physical adsorption. nih.gov
SSPOM-ZnBenzyl Alcohol Oxidation5Slight decrease in activityThe catalyst showed good reusability with no significant leaching of the active component. rsc.org

Reactivity and Organic Transformations Involving 3 Hydroxymethyl 5 Methylsalicylaldehyde As a Building Block

Derivatization and Functionalization of 3-(Hydroxymethyl)-5-methylsalicylaldehyde

The presence of three distinct reactive sites—the aldehyde, the hydroxymethyl, and the phenolic hydroxyl groups—along with the aromatic ring, makes this compound a highly adaptable substrate for a variety of organic transformations.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions. A significant transformation is the formation of Schiff bases through condensation with primary amines. This reaction is fundamental in the synthesis of ligands for coordination chemistry. For instance, reaction with various amines can yield bidentate or polydentate ligands capable of forming stable complexes with a range of metal ions.

The aldehyde can also undergo oxidation to the corresponding carboxylic acid using mild oxidizing agents, or be reduced to a second alcohol group. Furthermore, it can participate in classic aldehyde reactions such as the Wittig reaction to form alkenes or Knoevenagel condensation with active methylene (B1212753) compounds.

Reactions at the Hydroxymethyl Group

The hydroxymethyl group offers another avenue for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, providing a route to di- or tri-functionalized aromatic compounds. evitachem.com Esterification and etherification reactions are also common, allowing for the introduction of a wide variety of functional groups. evitachem.com For example, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters, while alkyl halides under basic conditions can produce ethers. These modifications can be used to tune the solubility, steric, and electronic properties of the molecule.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions. Methylation of the phenolic hydroxyl group is a common strategy to prevent its participation in unwanted side reactions, such as the formation of quinone methides during certain depolymerization processes. iitm.ac.in The reactivity of phenolic hydroxyls can be influenced by their chemical environment, with different types of phenolic groups exhibiting varying reactivity towards reagents like isocyanates. semanticscholar.org

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl and methyl groups. The directing effects of these groups, along with the deactivating aldehyde group, will influence the regioselectivity of substitution reactions such as nitration, halogenation, and sulfonation. For a similar compound, 3-hydroxy-5-methylbenzaldehyde, nitration occurs predominantly at the C-4 position (para to the hydroxyl group), while sulfonation favors the C-6 position (meta to the methyl group). Bromination has been shown to occur at the C-2 position under mild conditions.

Use of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govscisheets.co.uk The diverse functionality of this compound makes it an excellent candidate for MCRs.

While specific examples utilizing this compound are not extensively documented in readily available literature, salicylaldehydes, in general, are known to participate in various MCRs. For instance, the condensation of salicylaldehyde (B1680747), an amine, and a ketone can lead to the formation of complex heterocyclic systems. researchgate.net These reactions often proceed through a cascade of elementary steps, with the final product's structure being highly dependent on the reaction conditions and the nature of the reactants. nih.gov The presence of the additional hydroxymethyl group in this compound offers a potential handle for further post-MCR modifications, expanding the molecular diversity of the resulting products.

Synthesis of Heterocyclic Compounds Utilizing this compound

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, including coumarins, chromenes, and benzofurans.

Salicylaldehydes are common starting materials for the synthesis of coumarins via reactions like the Perkin condensation with phenylacetic acids or the Knoevenagel condensation with active methylene compounds such as diethyl malonate or Meldrum's acid. chemicalbook.com The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the resulting coumarin (B35378) derivatives. chemicalbook.com

Chromene derivatives can also be synthesized from salicylaldehydes. For example, a one-pot, three-component reaction of a salicylaldehyde, an N-nucleophile, and an activated acetylenic compound can yield substituted chromenes. nih.gov Visible light-induced, catalyst-free synthesis of chromenes from salicylaldehyde and malononitrile (B47326) in an aqueous ethanol (B145695) mixture has also been reported, offering a green and efficient protocol.

The synthesis of benzofuran derivatives can be achieved by reacting salicylaldehydes with compounds like chloroacetone (B47974) in the presence of a base. This initial step can be followed by further reactions to build more complex heterocyclic systems. For instance, the resulting 2-acetylbenzofuran (B162037) can be converted into various derivatives with potential biological activities.

The following table summarizes some of the heterocyclic systems that can be synthesized from salicylaldehyde precursors, which are analogous to the potential transformations of this compound.

Heterocyclic SystemGeneral Synthetic Method from Salicylaldehyde
Coumarins Perkin condensation, Knoevenagel condensation
Chromenes Three-component reaction with N-nucleophiles and acetylenes
Benzofurans Reaction with α-haloketones

Polymer Chemistry Applications of this compound as a Monomer or Cross-linking Agent

The unique structure of this compound, featuring three distinct reactive sites, positions it as a highly promising candidate for applications in polymer chemistry, both as a monomer for synthesizing novel polymers and as a cross-linking agent to modify existing polymer networks. Its utility stems from the differential reactivity of its aldehyde, phenolic hydroxyl, and hydroxymethyl functional groups.

Potential as a Monomer:

The multifunctionality of this compound allows for its participation in various polymerization reactions:

Poly(Schiff Base)s and Polyimines: The aldehyde group can readily undergo condensation polymerization with primary diamines to yield poly(Schiff base)s, also known as polyimines. The resulting polymers contain C=N double bonds in their backbone, which can impart unique thermal, optical, and coordination properties. The presence of the phenolic hydroxyl and hydroxymethyl groups on the polymer backbone offers sites for post-polymerization modification or for influencing polymer solubility and processability.

Polyesters and Polyethers: The hydroxymethyl group can react with dicarboxylic acids (or their derivatives) or diisocyanates to form polyesters and polyurethanes, respectively. Similarly, under appropriate conditions, it could be used to form polyethers. The phenolic hydroxyl group is generally less reactive in these transformations but could be engaged under more forcing conditions or with specific catalysts.

Phenolic Resins: The molecule is structurally analogous to the intermediates in resol-type phenolic resin synthesis. It can potentially undergo self-condensation under thermal or acidic/basic conditions. The hydroxymethyl group can react with an activated position on the aromatic ring of another monomer unit, and the aldehyde can also participate in forming methylene bridges, leading to a highly cross-linked, thermosetting resin.

Potential as a Cross-linking Agent:

A cross-linking agent is a substance that links polymer chains together, forming a three-dimensional network. mdpi.com This process enhances mechanical strength, thermal stability, and chemical resistance. mdpi.com The multiple reactive sites on this compound make it an ideal candidate for this role. For instance, it could be incorporated into a linear polymer via one of its functional groups (e.g., the hydroxymethyl group reacting to form an ester linkage), leaving the other groups (e.g., the aldehyde) pendant. These pendant groups can then be reacted in a subsequent step to form cross-links between the polymer chains. Compounds with multiple functional groups, such as aldehydes or alcohols, are often employed for creating hydrogels and other cross-linked polymer systems. researchgate.net

The table below summarizes the potential roles of each functional group in polymerization.

Functional GroupType of PolymerizationPotential Role
Aldehyde (-CHO)Condensation PolymerizationReacts with amines to form polyimines (Schiff bases).
Hydroxymethyl (-CH₂OH)Condensation PolymerizationReacts with carboxylic acids or isocyanates to form polyesters or polyurethanes. Can form ethers.
Phenolic Hydroxyl (-OH)Condensation PolymerizationCan participate in phenolic resin formation.

The following table provides a comparative overview of this compound with other well-known monomers, highlighting its unique potential.

MonomerKey Functional GroupsPrimary Polymer TypesKey Features of Resulting Polymers
This compound Aldehyde, Phenolic Hydroxyl, HydroxymethylPolyimines, Polyesters, Phenolic ResinsHigh functionality, potential for hyperbranched or cross-linked structures, metal-chelating ability.
Salicylaldehyde Aldehyde, Phenolic HydroxylPolyimines, Phenolic ResinsMetal-chelating properties, fluorescent polymers.
5-Hydroxymethylfurfural (HMF) Aldehyde, Hydroxymethyl, Furan RingPolyesters, Polyimines, Furan-based polymersBio-based, platform for renewable polymers.
Phenol (B47542) & Formaldehyde (B43269) Phenolic Hydroxyl, Aldehyde sourcePhenolic Resins (Bakelite)High thermal stability, rigid thermoset materials.

Computational and Theoretical Investigations of 3 Hydroxymethyl 5 Methylsalicylaldehyde and Its Coordination Compounds

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(Hydroxymethyl)-5-methylsalicylaldehyde

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and chemical behavior of a molecule. For a compound like this compound, these calculations typically begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum energy state. nih.gov

From the optimized structure, a variety of electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov In related benzaldehyde (B42025) derivatives, the distribution of HOMO and LUMO orbitals is often analyzed to predict how the molecule will interact with other species. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color gradient to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For salicylaldehydes, the oxygen atoms of the carbonyl and hydroxyl groups are typically the most electron-rich sites. nih.gov

These calculations provide a theoretical framework for predicting which parts of the this compound molecule are most likely to engage in chemical reactions.

A data table for calculated electronic properties (HOMO-LUMO energies, dipole moment) of this compound is not included as specific published values were not found in the search results.

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions in this compound Complexes

Salicylaldehyde (B1680747) and its derivatives are excellent ligands, capable of forming stable coordination compounds (complexes) with a wide range of metal ions. DFT is a primary tool for investigating these interactions. Such studies can elucidate the nature of the bonding between the ligand and the metal center, predict the geometry of the resulting complex, and assess its stability.

In studies of related 5-methyl salicylaldehyde Schiff base derivatives, DFT calculations have been used to optimize the geometry of complexes with metal ions like Al³⁺. nih.gov These investigations analyze how the ligand coordinates with the metal, typically through the oxygen atoms of the phenolic hydroxyl and carbonyl groups. The calculations can determine key parameters such as bond lengths and angles within the coordination sphere. Furthermore, by comparing the energy of the complex with that of the free ligand and metal ion, the binding energy can be calculated, providing a measure of the complex's thermodynamic stability. Analysis of the FMOs of the complex can also explain changes in electronic properties, such as color or fluorescence, upon coordination. nih.gov

For this compound, DFT studies would provide insight into:

The preferred coordination mode (e.g., bidentate).

The effect of the hydroxymethyl and methyl groups on the ligand's electronic properties and binding affinity.

The nature of the metal-ligand bonds.

A data table for calculated binding energies and structural parameters of this compound metal complexes is not provided due to the absence of specific published data in the search results.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often model molecules in a vacuum, MD simulations can place a molecule in a specific environment, such as a solvent (e.g., water or an organic solvent) or near a surface, providing a more realistic representation of its behavior.

An MD simulation for this compound could be used to:

Analyze Conformational Flexibility: Determine the preferred conformations of the molecule in solution and the rotational freedom of its functional groups (hydroxyl, hydroxymethyl, and aldehyde).

Study Solvation: Investigate how solvent molecules arrange themselves around the solute molecule and form intermolecular interactions like hydrogen bonds.

Simulate Adsorption: Model the interaction and adsorption of the molecule onto a material's surface, which is relevant in fields like corrosion inhibition or materials science.

The simulation tracks the trajectories of all atoms in the system, and from these trajectories, various properties like the radial distribution function, root-mean-square deviation (RMSD), and interaction energies can be calculated to understand the system's dynamics and stability.

A data table of simulation parameters or results (e.g., RMSD, interaction energies) from MD simulations of this compound is not included as no specific studies were identified in the search results.

Prediction of Spectroscopic Parameters and Reaction Mechanisms Using Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, these techniques can be invaluable for confirming its structure and understanding its photochemical behavior.

Spectroscopic Parameters: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that correspond to UV-Visible absorption spectra. nih.gov By computing the excitation energies and oscillator strengths, a theoretical spectrum can be generated and compared with experimental results to assign specific electronic transitions (e.g., n → π* or π → π*). Similarly, calculations can predict vibrational frequencies to help assign peaks in infrared (IR) and Raman spectra. nih.gov

Reaction Mechanisms: DFT can be employed to map the potential energy surface of a chemical reaction involving this compound. This involves locating the structures of transition states and intermediates along a reaction coordinate. By calculating the activation energies (the energy barriers that must be overcome for a reaction to occur), chemists can predict the most likely reaction pathways and understand the kinetics of processes such as synthesis, degradation, or its role in a catalytic cycle.

These predictive capabilities make computational chemistry an essential partner to experimental work in confirming molecular structures and elucidating reaction mechanisms. nih.govresearchgate.net

A data table of predicted spectroscopic data (e.g., λmax, vibrational frequencies) or reaction barriers for this compound is not provided, as specific published calculations were not found in the search results.

Future Research Directions and Emerging Applications of 3 Hydroxymethyl 5 Methylsalicylaldehyde in Advanced Chemical Systems

Integration of 3-(Hydroxymethyl)-5-methylsalicylaldehyde into Smart Materials and Responsive Systems

The development of "smart" or "intelligent" materials that can respond to external stimuli is a rapidly growing field of materials science. jchemrev.comyoutube.com These materials can alter their physical or chemical properties in response to triggers such as pH, temperature, light, or the presence of specific chemical species. jchemrev.comyoutube.com The structural attributes of this compound make it an excellent candidate for incorporation into such responsive systems.

Future research is anticipated to focus on leveraging the aldehyde and hydroxyl groups to create stimuli-responsive polymers and hydrogels. For instance, the aldehyde group can readily form dynamic covalent bonds, such as imines, with amines. researchgate.net This reversible nature of the imine bond can be exploited to create self-healing polymers or materials that disassemble in response to pH changes. The hydroxyl groups, including the phenolic hydroxyl and the hydroxymethyl group, can participate in hydrogen bonding, influencing the swelling and mechanical properties of hydrogels in response to temperature or solvent polarity.

Moreover, derivatives of this compound could be designed as chemosensors. The salicylaldehyde (B1680747) moiety is known to form complexes with metal ions, leading to changes in fluorescence or color. researchgate.netresearchgate.net By modifying the hydroxymethyl group with specific recognition units, it is plausible to develop highly selective and sensitive sensors for various analytes, including metal ions and biologically important molecules. nih.govrsc.org The development of such sensors could have significant implications for environmental monitoring and medical diagnostics. nih.govrsc.org

Potential Smart Material Application Key Functional Group(s) Stimulus Potential Response
Self-Healing PolymersAldehydepH, TemperatureReversible bond formation/breakage
Responsive HydrogelsHydroxyl, HydroxymethylTemperature, SolventSwelling/deswelling, change in mechanical properties
ChemosensorsSalicylaldehyde moiety, modifiable hydroxymethyl groupMetal ions, Anions, BiomoleculesChange in fluorescence or color

Exploration of Novel Catalytic Pathways and Substrates for this compound-Based Catalysts

The field of catalysis is continually seeking more efficient, selective, and sustainable catalytic systems. The structure of this compound offers multiple avenues for the development of novel catalysts. The salicylaldehyde core can act as a ligand to coordinate with various metal centers, creating metal complexes with potential catalytic activity.

Future research will likely explore the synthesis of a range of metal complexes incorporating this compound and the screening of their catalytic performance in various organic transformations. The electronic and steric properties of the ligand, influenced by the methyl and hydroxymethyl substituents, could be fine-tuned to optimize catalytic activity and selectivity. For example, salicylaldimine-based metal complexes have shown high activity in olefin hydrogenation. nih.gov

Furthermore, the integration of this compound into porous materials like metal-organic frameworks (MOFs) can lead to highly active and recyclable heterogeneous catalysts. rsc.orgresearchgate.net The functional groups on the ligand can be post-synthetically modified to introduce additional catalytic sites or to modulate the interaction with substrates. Research into novel catalytic pathways could focus on reactions such as C-H activation, asymmetric synthesis, and the conversion of biomass-derived platform molecules into value-added chemicals. The hydroxymethyl group, for instance, could be functionalized to create chiral environments around the metal center, enabling enantioselective catalysis.

Catalyst Type Potential Catalytic Application Key Feature of this compound
Homogeneous Metal ComplexesOlefin hydrogenation, Asymmetric synthesisTunable electronic and steric properties of the ligand
Heterogeneous MOF-based CatalystsC-H activation, Biomass conversionPorous structure, potential for post-synthetic modification
OrganocatalystsAldol and related reactionsAldehyde functionality for iminium/enamine activation

Advanced Spectroscopic and In Situ Characterization Techniques for Dynamic Systems

Understanding the behavior of dynamic chemical systems at a molecular level is crucial for the rational design of functional materials and catalysts. Advanced spectroscopic and in-situ characterization techniques are indispensable tools in this endeavor. For systems incorporating this compound, these techniques can provide invaluable insights into reaction mechanisms, structural transformations, and the nature of guest-host interactions.

Future research in this area will likely involve the application of techniques such as in-situ UV-Vis, fluorescence, and NMR spectroscopy to monitor the formation and dissociation of dynamic covalent bonds in real-time. nih.govresearchgate.netresearchgate.net For instance, UV-Vis spectroscopy can be used to study the coordination of metal ions to the salicylaldehyde ligand and to follow the kinetics of catalytic reactions. nih.govresearchgate.net The development of fluorescent probes based on this compound would necessitate detailed photophysical studies to understand the mechanism of sensing. nih.gov

In the context of MOFs and coordination polymers, in-situ X-ray diffraction and scattering techniques can be employed to observe structural changes during guest adsorption/desorption or catalytic processes. nih.gov These experimental studies, in conjunction with computational modeling, will provide a comprehensive understanding of the structure-property relationships in these advanced materials.

Characterization Technique Information Gained Application Area
In-situ UV-Vis/Fluorescence SpectroscopyReaction kinetics, binding constants, sensing mechanismsSmart materials, Catalysis, Chemosensors
In-situ NMR SpectroscopyStructural elucidation of intermediates, dynamic bond exchangeSelf-healing polymers, Dynamic combinatorial chemistry
In-situ X-ray Diffraction/ScatteringStructural changes in crystalline materialsMOFs, Coordination polymers
Computational Modeling (e.g., DFT)Electronic structure, reaction pathways, spectroscopic propertiesAll areas

Sustainable Synthesis and Green Chemistry Innovations for this compound Production and Utilization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The future production and utilization of this compound will undoubtedly be guided by these principles.

Research in this domain will focus on developing more sustainable synthetic routes to the compound itself. This could involve the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation. For instance, methods for the formylation of phenols using reactive grinding have been explored as a greener alternative to traditional methods. orientjchem.org Similar solvent-free or aqueous-based synthetic strategies could be developed for this compound. scilit.com

In terms of its utilization, a key area of future research will be the development of catalysts derived from this compound that can operate under mild, environmentally friendly conditions. This includes catalysts that are active in water or other green solvents and can be easily recovered and reused. nih.gov The use of this compound as a building block for biodegradable polymers is another promising avenue for green chemistry innovation.

Design of Next-Generation Coordination Polymers and MOFs Incorporating this compound

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high porosity, tunable structures, and functionalizable nature make them promising for a wide range of applications, including gas storage, separation, catalysis, and sensing. rsc.orgrsc.org The bifunctional nature of this compound, with its coordinating salicylaldehyde head and a functionalizable hydroxymethyl tail, makes it an ideal candidate for the design of next-generation coordination polymers and MOFs.

Future research will focus on synthesizing a variety of coordination polymers and MOFs using this ligand with different metal ions to explore the resulting structural diversity. rsc.org The hydroxymethyl group can be used as a reactive handle for post-synthetic modification, allowing for the introduction of a wide range of functional groups within the pores of the material. This could be used to create highly selective adsorbents for specific gases or pollutants, or to develop multifunctional materials that combine, for example, catalytic activity with sensing capabilities.

The design of chiral MOFs for enantioselective separations and catalysis is another exciting research direction. The hydroxymethyl group can be derivatized with chiral moieties to create stereospecific binding pockets within the framework. Furthermore, the inherent porosity of these materials can be exploited for drug delivery applications, with the potential for stimuli-responsive release triggered by changes in the local environment.

Material Type Potential Application Role of this compound
Porous MOFsGas storage, Selective separationBuilding block for porous framework, functionalizable pore surface
Catalytic MOFsHeterogeneous catalysisLigand for creating active metal sites, platform for post-synthetic modification
Chiral MOFsEnantioselective separation and catalysisIntroduction of chirality via the hydroxymethyl group
Drug Delivery SystemsControlled and targeted drug releaseBiocompatible framework, potential for stimuli-responsive cargo release

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)-5-methylsalicylaldehyde, and what experimental conditions optimize yield?

  • Methodology : Begin with a salicylaldehyde precursor (e.g., 5-methylsalicylaldehyde) and introduce the hydroxymethyl group via hydroxymethylation using formaldehyde under basic conditions. Catalytic systems like NaHCO₃ or K₂CO₃ in aqueous ethanol (60–80°C, 12–24 hours) are effective . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress using TLC and confirm product identity via 1^1H NMR (e.g., characteristic aldehyde proton at δ 9.8–10.2 ppm) .

Q. How can researchers accurately characterize this compound, and what spectroscopic techniques are most reliable?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aldehyde (δ ~10 ppm) and hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm) groups.
  • FT-IR : Identify O-H (3200–3500 cm⁻¹) and aldehyde C=O (1680–1720 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 165.055) and fragmentation patterns.
    Cross-reference with CAS 65448-72-8 databases for structural validation .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling or condensation reactions?

  • Methodology : Design comparative studies using this compound and its non-hydroxymethyl analog. Assess reactivity in:

  • Aldol condensations : Monitor enolate formation kinetics under basic conditions (e.g., NaOH/EtOH).
  • Schiff base synthesis : React with primary amines (e.g., aniline) and compare imine formation rates via UV-Vis spectroscopy.
    The hydroxymethyl group may sterically hinder or electronically activate the aldehyde, depending on reaction conditions .

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound?

  • Methodology : Conduct systematic stability assays:

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., 150–200°C range).
  • pH-dependent stability : Measure degradation rates in buffered solutions (pH 2–12) via HPLC.
    If literature conflicts arise (e.g., solubility in ethanol vs. DMF), perform saturation solubility tests at 25°C and 40°C, reporting results with ±5% uncertainty intervals .

Q. How can researchers evaluate the compound’s potential as a ligand in metal coordination complexes?

  • Methodology :

  • Potentiometric titrations : Determine protonation constants and metal-ligand stability constants (e.g., with Cu²⁺ or Fe³⁺) in aqueous/methanol mixtures.
  • Spectrophotometric titrations : Monitor UV-Vis shifts (e.g., d-d transitions for Cu²⁺ complexes at 600–800 nm).
    Compare with structurally similar ligands (e.g., 5-fluorosalicylic acid) to identify electronic effects of the hydroxymethyl group .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthetic yields across different batches?

  • Methodology : Apply a factorial design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors (p < 0.05). For batch-to-batch variability, calculate relative standard deviation (RSD) across ≥3 independent syntheses and implement control charts for quality assurance .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

  • Methodology :

  • DFT calculations : Simulate electron density maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Model solvation in ionic liquids (e.g., [BMIM][PF₆]) to predict diffusion coefficients and activation energies.
    Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Research Gaps and Future Directions

Q. What are the understudied aspects of this compound’s environmental fate, given limited ecotoxicological data?

  • Methodology : Perform OECD 301/302 biodegradation tests in simulated wastewater. Use LC-MS/MS to track degradation products. If no data exists (as noted in ), prioritize acute toxicity assays with Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox®) to establish baseline ecotoxicity .

Q. How can researchers address the lack of pharmacokinetic data for biomedical applications?

  • Methodology : Conduct in vitro ADME assays:

  • Caco-2 permeability : Assess intestinal absorption potential.
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
    Cross-reference with structurally analogous compounds (e.g., salicylaldehyde derivatives) to infer bioavailability .

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